Peldesine

Description

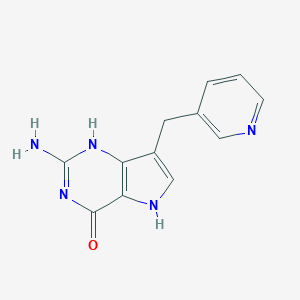

This compound is a pyrimidine analogue and purine nucleoside phosphorylase inhibitor with immunosuppressive and antineoplastic properties. This compound inhibits purine nucleoside phosphorylase (PNP) that plays a pivotal role in T-cell proliferation and is responsible for the catalysis of the reversible phosphorolytic cleavage of purine ribonucleosides and 2'-deoxyribonucleosides. Inhibition of PNP results in accumulation of dGTP and the subsequent failure of DNA synthesis. This agent maybe used in T-cell related autoimmune diseases including psoriasis, rheumatoid arthritis and Crohn s disease and T-cell cancers

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

potent inhibitor of human CCRF-CEM T-cell proliferation; structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

2-amino-7-(pyridin-3-ylmethyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O/c13-12-16-9-8(4-7-2-1-3-14-5-7)6-15-10(9)11(18)17-12/h1-3,5-6,15H,4H2,(H3,13,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHVAKFYAHLCJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC2=CNC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10158107 | |

| Record name | Peldesine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133432-71-0 | |

| Record name | Peldesine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133432-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Peldesine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133432710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peldesine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02568 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Peldesine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PELDESINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B646RJ70F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Peldesine's Mechanism of Action in T-Cell Proliferation: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peldesine (BCX-34) is a potent inhibitor of purine nucleoside phosphorylase (PNP), an enzyme crucial for the purine salvage pathway. The rationale for its development as a T-cell selective immunosuppressant stems from the observation that genetic PNP deficiency leads to a profound T-cell immunodeficiency. By inhibiting PNP, this compound aims to mimic this genetic state, leading to the accumulation of deoxyguanosine (dGuo) and its subsequent phosphorylation to the cytotoxic metabolite, deoxyguanosine triphosphate (dGTP), specifically within T-lymphocytes. This targeted intracellular accumulation of dGTP disrupts normal cellular function, ultimately inhibiting T-cell proliferation and inducing apoptosis. While preclinical studies demonstrated a clear mechanism of action and T-cell selectivity, the clinical efficacy of this compound has been limited. This has been attributed to pharmacokinetic properties that prevent the sustained, high-level accumulation of intracellular dGTP necessary for robust therapeutic effect. This guide provides a comprehensive overview of the core mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.

Core Mechanism of Action: PNP Inhibition and dGTP-Mediated T-Cell Apoptosis

The primary molecular target of this compound is Purine Nucleoside Phosphorylase (PNP).[1][2] PNP is a key enzyme in the purine salvage pathway, where it catalyzes the reversible phosphorolysis of purine nucleosides, including deoxyguanosine (dGuo), to their corresponding purine bases and deoxyribose-1-phosphate.[2] In individuals with a genetic deficiency of PNP, there is a significant accumulation of dGuo in the plasma and, consequently, an increase in intracellular deoxyguanosine triphosphate (dGTP) levels within T-cells.[2] This accumulation of dGTP is selectively toxic to T-lymphocytes, leading to a profound T-cell immunodeficiency while leaving B-cell function largely intact.[2]

This compound was designed as a transition-state analog inhibitor of PNP to pharmacologically induce this T-cell specific cytotoxic effect.[1] The inhibition of PNP by this compound blocks the breakdown of dGuo, leading to its accumulation. This excess dGuo is then phosphorylated by deoxycytidine kinase and other kinases to form dGTP. The resulting high intracellular concentration of dGTP in T-cells is believed to inhibit T-cell proliferation and induce apoptosis through several mechanisms:

-

Inhibition of Ribonucleotide Reductase: High levels of dGTP allosterically inhibit ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. This disrupts the balanced supply of deoxynucleoside triphosphates (dNTPs) necessary for DNA replication and repair, leading to S-phase arrest.

-

Induction of Apoptosis: The imbalance in the dNTP pool and the direct effects of high dGTP levels can trigger the intrinsic apoptotic pathway.

This T-cell selective action formed the basis for investigating this compound in T-cell mediated diseases such as cutaneous T-cell lymphoma (CTCL) and psoriasis.[1]

Quantitative Data

This compound Potency and Clinical Efficacy

| Parameter | Value | Source |

| IC50 for PNP Inhibition | 30 nM | [1] |

| Phase III CTCL Trial (Topical this compound 1%) | [2] | |

| Response Rate (this compound) | 28% (12/43 patients) | [2] |

| Response Rate (Placebo) | 24% (11/46 patients) | [2] |

| P-value | 0.677 | [2] |

Pharmacokinetic Properties of Oral this compound

| Parameter | Value | Source |

| Terminal Half-life | 3.5 ± 1.0 hours | [3] |

| Absolute Bioavailability | ~51% | [3] |

| Key Pharmacodynamic Effect | Dose-related elevation of plasma 2'-deoxyguanosine | [3] |

It is crucial to note that while this compound treatment did result in an increase in plasma dGuo levels, subsequent research and comparison with more potent PNP inhibitors like Forodesine indicated that the levels achieved were insufficient to drive a robust and sustained accumulation of intracellular dGTP required for significant T-cell depletion in a clinical setting.[1]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action on T-Cell Proliferation

Caption: Signaling pathway of this compound in T-cells.

Experimental Workflow: CFSE-Based T-Cell Proliferation Assay

Caption: Workflow for assessing T-cell proliferation.

Logical Relationship: Rationale for PNP Inhibition in T-Cell Malignancies

Caption: Rationale for targeting PNP in T-cell disorders.

Experimental Protocols

Purine Nucleoside Phosphorylase (PNP) Enzyme Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting PNP activity.

Materials:

-

Recombinant human PNP enzyme

-

Inosine (substrate)

-

Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

This compound

-

Xanthine oxidase

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

96-well microplate

-

Microplate reader (fluorescence)

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to test a range of concentrations.

-

In a 96-well plate, add the PNP enzyme, phosphate buffer, and varying concentrations of this compound or vehicle control.

-

Initiate the reaction by adding the substrate, inosine. The PNP enzyme will convert inosine to hypoxanthine and ribose-1-phosphate.

-

The production of hypoxanthine is coupled to a detection system. Xanthine oxidase is added to convert hypoxanthine to uric acid and hydrogen peroxide (H₂O₂).

-

The generated H₂O₂ is then detected using a fluorescent probe system, such as Amplex Red in the presence of HRP, which produces the highly fluorescent resorufin.

-

The fluorescence is measured over time using a microplate reader.

-

The rate of reaction is calculated for each this compound concentration.

-

The IC50 value, the concentration of this compound that inhibits 50% of the PNP enzyme activity, is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

CFSE-Based T-Cell Proliferation Assay

Objective: To quantify the inhibitory effect of this compound on T-cell proliferation.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or isolated T-cells

-

Carboxyfluorescein succinimidyl ester (CFSE) dye

-

Complete RPMI-1640 medium

-

T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies, phytohemagglutinin (PHA))

-

This compound

-

Fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Methodology:

-

Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

CFSE Labeling: Resuspend the cells in PBS at a concentration of 1-10 x 10⁶ cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C. The CFSE passively diffuses into the cells and covalently binds to intracellular proteins.

-

Quenching: Quench the labeling reaction by adding an equal volume of cold complete RPMI-1640 medium containing 10% FBS.

-

Washing: Wash the cells 2-3 times with complete medium to remove excess CFSE.

-

Cell Culture and Treatment: Resuspend the CFSE-labeled cells in complete medium and plate in a 96-well plate. Add the T-cell stimulant to induce proliferation. Add this compound at various concentrations to different wells. Include appropriate controls (unstimulated cells, stimulated cells with vehicle).

-

Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.

-

Flow Cytometry Analysis: Harvest the cells and analyze them on a flow cytometer. As the cells divide, the CFSE fluorescence is equally distributed between the daughter cells, resulting in a halving of fluorescence intensity with each cell division.

-

Data Analysis: The proliferation of T-cells is visualized as a series of peaks on a histogram, with each peak representing a successive generation of divided cells. The percentage of proliferating cells and the proliferation index can be calculated to quantify the inhibitory effect of this compound.

Measurement of Intracellular dGTP Levels

Objective: To quantify the accumulation of dGTP in T-cells following treatment with this compound.

Materials:

-

Isolated T-cells

-

This compound

-

Deoxyguanosine (dGuo)

-

Cell lysis buffer (e.g., 60% methanol)

-

Internal standards (e.g., stable isotope-labeled dGTP)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Methodology:

-

Cell Culture and Treatment: Culture isolated T-cells and treat with this compound at the desired concentration for a specified time. It is often necessary to co-administer dGuo to provide the substrate for dGTP synthesis, as endogenous levels may be limiting.

-

Cell Lysis and Extraction: Harvest the cells and perform a rapid extraction of nucleotides using a cold cell lysis buffer (e.g., ice-cold 60% methanol) to quench metabolic activity.

-

Sample Preparation: Add an internal standard to the cell lysate for accurate quantification. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the nucleotides.

-

LC-MS/MS Analysis: Analyze the supernatant using a sensitive LC-MS/MS method. The separation is typically achieved using a reversed-phase or ion-pair chromatography column, and the detection and quantification are performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Data Analysis: The concentration of dGTP in the samples is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve generated with known concentrations of dGTP.

Conclusion

This compound's mechanism of action is well-defined and centers on the targeted inhibition of PNP, leading to a build-up of cytotoxic dGTP in T-cells. This elegant mechanism holds therapeutic promise for T-cell-mediated diseases. However, the clinical translation of this compound has been hampered by its pharmacokinetic profile, which does not allow for the sufficiently high and sustained intracellular dGTP concentrations required for a potent and durable clinical response. This in-depth guide provides the foundational knowledge for researchers and drug development professionals to understand the core principles of this compound's action and the critical parameters that influence its efficacy. Future development of PNP inhibitors will need to focus on optimizing drug-target residence time and achieving superior pharmacokinetic and pharmacodynamic profiles to fully exploit this therapeutic strategy.

References

- 1. Pharmacokinetics and pharmacodynamics of this compound (BCX-34), a purine nucleoside phosphorylase inhibitor, following single and multiple oral doses in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Forodesine in the treatment of relapsed/refractory peripheral T-cell lymphoma: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

Peldesine: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peldesine (BCX-34) is a potent, second-generation inhibitor of purine nucleoside phosphorylase (PNP), an enzyme crucial for the purine salvage pathway. The rationale for its development stemmed from the observation that genetic PNP deficiency leads to a profound T-cell-specific immunodeficiency, suggesting that pharmacological inhibition of PNP could serve as a therapeutic strategy for T-cell-mediated diseases. Developed by BioCryst Pharmaceuticals, this compound showed promise in preclinical studies for conditions such as cutaneous T-cell lymphoma (CTCL) and psoriasis. However, it ultimately failed to demonstrate significant efficacy in late-stage clinical trials. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and mechanism of action of this compound, intended for researchers and professionals in drug development.

Discovery and Development

The journey to discover this compound began with the understanding of the critical role of purine nucleoside phosphorylase (PNP) in T-lymphocyte function. BioCryst Pharmaceuticals was founded in 1986 by Charles E. Bugg, John A. Montgomery, and William Spencer, III, with a focus on structure-based drug design.[1][2] In 1997, BioCryst entered into a partnership with Torii Pharmaceutical to develop BCX-34 (this compound), a PNP inhibitor, for the treatment of T-cell driven diseases like rheumatoid arthritis and T-cell cancers.[1]

This compound was identified as a potent inhibitor of PNP and was advanced into clinical trials for T-cell mediated disorders. A phase III, randomized, double-blind, placebo-controlled study of a 1% dermal cream formulation of this compound was conducted for the treatment of cutaneous T-cell lymphoma (CTCL).[3] Unfortunately, the trial did not show a statistically significant improvement over the placebo control.[3] This lack of efficacy in clinical trials ultimately led to the discontinuation of its development.

Chemical Synthesis Process

The chemical synthesis of this compound, with the IUPAC name 2-amino-7-(pyridin-3-ylmethyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one, involves the construction of the 7-substituted pyrrolo[3,2-d]pyrimidine core. An improved and efficient synthesis for this class of compounds has been described, which can be adapted for the synthesis of this compound.

The general synthetic approach is as follows:

-

Formation of Unsaturated Cyano Aldehydes: The synthesis starts with the base-catalyzed condensation of 3,3-dimethoxypropionitrile with an appropriate aldehyde, followed by hydrolysis to yield unsaturated cyano aldehydes.

-

Reduction and Enamine Formation: The double bond in the unsaturated cyano aldehyde is then catalytically reduced. The resulting saturated aldehyde is reacted with diethyl aminomalonate to form an enamine.

-

Cyclization to Aminopyrrole: The enamine undergoes cyclization upon treatment with a base like sodium methoxide (NaOMe) to form the aminopyrrole ring.

-

Guanylation and Ring Closure: The amino group of the pyrrole is then guanylated. This is followed by a base-mediated ring closure to form the pyrrolo[3,2-d]pyrimidine ring system.

-

Introduction of the Pyridinylmethyl Group: To synthesize this compound specifically, 3-pyridinecarboxaldehyde would be used in the initial condensation step, leading to the incorporation of the pyridin-3-ylmethyl moiety at the 7-position of the pyrrolo[3,2-d]pyrimidine core.

The following diagram illustrates a generalized workflow for the synthesis of the 7-substituted pyrrolo[3,2-d]pyrimidine core structure.

Mechanism of Action: Signaling Pathway

This compound exerts its therapeutic effect by inhibiting purine nucleoside phosphorylase (PNP). In T-cells, the inhibition of PNP leads to an accumulation of its substrate, deoxyguanosine (dGuo). This accumulation shunts dGuo into the deoxynucleotide salvage pathway, where it is phosphorylated by deoxycytidine kinase to deoxyguanosine monophosphate (dGMP), and subsequently to deoxyguanosine triphosphate (dGTP). The elevated intracellular concentration of dGTP is cytotoxic to T-cells as it inhibits ribonucleotide reductase, an enzyme essential for the synthesis of other deoxynucleotides required for DNA replication. This imbalance in the deoxynucleotide pool ultimately leads to the induction of apoptosis (programmed cell death) in T-lymphocytes. This mechanism of action is selective for T-cells due to their high levels of deoxycytidine kinase and their reliance on the purine salvage pathway.

The following diagram illustrates the signaling pathway of this compound's mechanism of action.

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its inhibitory activity against PNP from different species and its pharmacokinetic properties.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Species | Assay Condition | IC50 (nM) | Reference |

| Purine Nucleoside Phosphorylase (PNP) | Human (RBC) | 36 | [4] | |

| Purine Nucleoside Phosphorylase (PNP) | Rat (RBC) | 5 | [4] | |

| Purine Nucleoside Phosphorylase (PNP) | Mouse (RBC) | 32 | [4] | |

| T-cell Proliferation | Human | 800 | [4] | |

| T-cell Proliferation (CCRF-CEM) | Human | in the presence of deoxyguanosine | 570 |

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Species | Route of Administration | Value | Unit | Reference |

| Oral Bioavailability | Rat | Oral | 76 | % | [4] |

| Oral Bioavailability | Human | Oral | ~51 | % | [5] |

| Terminal Half-life (t1/2) | Human | Oral | 3.5 ± 1.0 | h | [5] |

Experimental Protocols

Purine Nucleoside Phosphorylase (PNP) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds against PNP.

Objective: To measure the IC50 value of this compound against PNP.

Materials:

-

Recombinant human PNP enzyme

-

Inosine (substrate)

-

Phosphate buffer

-

Xanthine oxidase

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction buffer containing phosphate buffer and xanthine oxidase.

-

Serially dilute this compound to various concentrations.

-

In a 96-well plate, add the PNP enzyme, the diluted this compound or control, and the reaction buffer.

-

Initiate the reaction by adding the substrate, inosine.

-

The PNP-catalyzed conversion of inosine to hypoxanthine is coupled with the xanthine oxidase-catalyzed conversion of hypoxanthine to uric acid and hydrogen peroxide.

-

The hydrogen peroxide, in the presence of HRP, reacts with Amplex Red to produce the fluorescent product, resorufin.

-

Measure the fluorescence intensity over time using a microplate reader.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rate against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

T-cell Proliferation Assay

This protocol describes a method to assess the effect of this compound on T-cell proliferation, often using a cell line like Jurkat cells.

Objective: To determine the anti-proliferative effect of this compound on T-cells.

Materials:

-

Jurkat T-cells

-

RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics

-

Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies (for T-cell stimulation)

-

Deoxyguanosine (dGuo)

-

This compound

-

Cell proliferation reagent (e.g., MTS or WST-1)

-

96-well cell culture plate

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed Jurkat cells in a 96-well plate at a desired density in complete RPMI-1640 medium.

-

Add serial dilutions of this compound to the wells.

-

Add a T-cell stimulus (e.g., PHA) and deoxyguanosine to the wells. A control group with no this compound should be included.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add the cell proliferation reagent to each well and incubate for an additional 2-4 hours.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

The absorbance is proportional to the number of viable, proliferating cells.

-

Calculate the percentage of proliferation inhibition for each concentration of this compound relative to the control and determine the IC50 value.

The following diagram provides a workflow for a typical T-cell proliferation assay.

Conclusion

This compound stands as a significant example in the field of rational drug design, born from a deep understanding of a specific biological target and its role in disease. While it did not achieve clinical success, the research and development of this compound have contributed valuable knowledge to the field of PNP inhibition and T-cell immunology. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers working on similar therapeutic targets and underscore the complexities of translating promising preclinical findings into effective clinical therapies.

References

- 1. biocryst.com [biocryst.com]

- 2. BioCryst Pharmaceuticals - Wikipedia [en.wikipedia.org]

- 3. Scholars@Duke publication: A phase III, randomized, double-blind, placebo-controlled study of this compound (BCX-34) cream as topical therapy for cutaneous T-cell lymphoma. [scholars.duke.edu]

- 4. Early Activation of Caspases during T Lymphocyte Stimulation Results in Selective Substrate Cleavage in Nonapoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and pharmacodynamics of this compound (BCX-34), a purine nucleoside phosphorylase inhibitor, following single and multiple oral doses in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Structural and Functional Analysis of Peldesine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peldesine (formerly known as BCX-34) is a potent and selective inhibitor of purine nucleoside phosphorylase (PNP), an enzyme crucial for the purine salvage pathway. By blocking PNP, this compound leads to the intracellular accumulation of deoxyguanosine triphosphate (dGTP) in T-cells. This accumulation disrupts normal cellular function, inhibits DNA synthesis, and ultimately induces apoptosis, leading to a selective suppression of T-cell proliferation. This targeted mechanism of action has positioned this compound as a candidate for the treatment of T-cell mediated diseases, including cutaneous T-cell lymphoma (CTCL) and psoriasis. This technical guide provides a comprehensive overview of the structural and functional aspects of this compound, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its analysis.

Structural and Physicochemical Properties

This compound is a synthetic analogue of a purine nucleoside. Its chemical structure is designed for high-affinity binding to the active site of the PNP enzyme.

| Property | Value |

| IUPAC Name | 2-amino-7-(pyridin-3-ylmethyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |

| Synonyms | BCX-34, Pelitrexol |

| Molecular Formula | C12H11N5O |

| Molecular Weight | 241.25 g/mol |

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the competitive inhibition of purine nucleoside phosphorylase (PNP). PNP plays a key role in the purine salvage pathway by catalyzing the reversible phosphorolysis of purine nucleosides.

In T-lymphocytes, the inhibition of PNP by this compound leads to an accumulation of deoxyguanosine (dGuo), which is then phosphorylated by deoxyguanosine kinase to deoxyguanosine monophosphate (dGMP), and subsequently to deoxyguanosine triphosphate (dGTP).[1] Elevated intracellular levels of dGTP are cytotoxic to T-cells as they inhibit ribonucleotide reductase, an enzyme essential for the synthesis of all four deoxyribonucleoside triphosphates required for DNA replication and repair. This disruption of deoxynucleotide metabolism ultimately leads to the induction of apoptosis and a halt in T-cell proliferation.[2]

Below is a diagram illustrating the signaling pathway affected by this compound.

Functional Analysis: Quantitative Data

The efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibition of Purine Nucleoside Phosphorylase (PNP)

| Enzyme Source | IC50 (nM) | Reference |

| Human Erythrocytes | 5 - 36 | [1] |

| Rat Erythrocytes | 5 - 36 | [1] |

| Mouse Erythrocytes | 5 - 36 | [1] |

Table 2: In Vitro Inhibition of T-Cell Proliferation

| Cell Line / Condition | IC50 (µM) | Reference |

| Human CCRF-CEM T-cells (+ Deoxyguanosine) | 0.57 | [1] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) - OKT3 stimulated | 0.7 - 4 | |

| Human Peripheral Blood Mononuclear Cells (PBMCs) - Tetanus toxoid stimulated | 0.7 - 4 | |

| Human Peripheral Blood Mononuclear Cells (PBMCs) - Mixed lymphocyte reaction | 0.7 - 4 |

Table 3: Clinical Trial Data (Phase III for Cutaneous T-Cell Lymphoma)

| Treatment Group | Number of Patients | Response Rate (%) | P-value | Reference |

| This compound (BCX-34) 1% Cream | 43 | 28 | 0.677 | [3] |

| Placebo Vehicle Cream | 46 | 24 | 0.677 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the functional analysis of this compound.

Purine Nucleoside Phosphorylase (PNP) Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available colorimetric assay kits.

Principle: The assay measures the activity of PNP by quantifying the amount of hypoxanthine produced from the substrate inosine. The hypoxanthine is then converted to uric acid and hydrogen peroxide by xanthine oxidase. The hydrogen peroxide, in the presence of a peroxidase, reacts with a chromogenic probe to produce a colored product, which is measured spectrophotometrically.

Workflow Diagram:

Materials:

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 570 nm

-

Purified PNP enzyme

-

This compound (or other inhibitors)

-

PNP Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

Inosine (substrate)

-

Xanthine Oxidase

-

Horseradish Peroxidase (HRP)

-

Colorimetric probe (e.g., Amplex Red)

-

Positive control (known PNP inhibitor)

-

Negative control (vehicle, e.g., DMSO)

Procedure:

-

Reagent Preparation: Prepare working solutions of this compound at various concentrations. Prepare a stock solution of inosine. Prepare a developer mix containing xanthine oxidase, HRP, and the colorimetric probe in assay buffer.

-

Assay Setup: To each well of a 96-well plate, add:

-

PNP Assay Buffer

-

PNP enzyme solution

-

This compound solution (or vehicle for control wells)

-

-

Pre-incubation: Mix and pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the inosine substrate solution to all wells to start the reaction.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes.

-

Color Development: Add the developer mix to each well.

-

Final Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light, to allow for color development.

-

Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of PNP inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

T-Cell Proliferation Inhibition Assay

Principle: T-cell proliferation is measured by the incorporation of a labeled nucleoside (e.g., [3H]-thymidine) into the DNA of dividing cells or by using a fluorescent dye (e.g., CFSE) that is diluted with each cell division.

Workflow Diagram:

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat)

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

T-cell mitogen (e.g., Phytohemagglutinin (PHA)) or anti-CD3/CD28 beads

-

This compound

-

[3H]-thymidine or Carboxyfluorescein succinimidyl ester (CFSE)

-

96-well cell culture plates

-

Cell harvester and scintillation counter (for radiometric assay)

-

Flow cytometer (for CFSE assay)

Procedure:

-

Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. If using a cell line, ensure cells are in the logarithmic growth phase.

-

CFSE Labeling (Optional): If using the dye dilution method, label the cells with CFSE according to the manufacturer's protocol.

-

Cell Plating: Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells per well.

-

Treatment: Add serial dilutions of this compound to the wells. Include vehicle controls.

-

Stimulation: Add the T-cell mitogen or anti-CD3/CD28 beads to stimulate proliferation.

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

-

Measurement:

-

Radiometric Assay: 18 hours before harvesting, add [3H]-thymidine to each well. Harvest the cells onto filter mats using a cell harvester, and measure the incorporated radioactivity using a scintillation counter.

-

CFSE Assay: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Proliferation is indicated by a decrease in CFSE intensity.

-

-

Data Analysis: Calculate the percentage of proliferation inhibition for each this compound concentration relative to the stimulated control. Determine the IC50 value.

Apoptosis Induction Assay

Principle: Apoptosis is quantified by detecting markers of programmed cell death, such as the externalization of phosphatidylserine (using Annexin V staining) and loss of membrane integrity (using a viability dye like Propidium Iodide).

Workflow Diagram:

Materials:

-

T-cell line (e.g., Jurkat)

-

Cell culture medium and plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed Jurkat cells in culture plates at an appropriate density.

-

Treatment: Treat the cells with various concentrations of this compound for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

-

Data Analysis: Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Conclusion

This compound is a well-characterized inhibitor of purine nucleoside phosphorylase with a clear mechanism of action that leads to the selective induction of apoptosis in T-lymphocytes. The quantitative data from in vitro and clinical studies provide a solid foundation for its potential therapeutic applications in T-cell mediated disorders. The experimental protocols detailed in this guide offer standardized methods for the continued investigation and characterization of this compound and other PNP inhibitors. Further research may focus on optimizing its therapeutic efficacy and exploring its potential in other T-cell driven pathologies.

References

- 1. nanoteintech.com [nanoteintech.com]

- 2. Apoptosis in activated T cells: what are the triggers, and what the signal transducers? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A phase III, randomized, double-blind, placebo-controlled study of this compound (BCX-34) cream as topical therapy for cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Bioactivity of Peldesine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in-vitro studies on the bioactivity of Peldesine, a purine nucleoside phosphorylase (PNP) inhibitor. This document details the core mechanism of action, experimental protocols, and quantitative data from foundational research on its effects on T-lymphocytes.

Core Mechanism of Action: PNP Inhibition and T-Cell Apoptosis

This compound's primary bioactivity stems from its role as a competitive inhibitor of purine nucleoside phosphorylase (PNP). PNP is a key enzyme in the purine salvage pathway, responsible for the conversion of purine nucleosides like deoxyguanosine (dGuo) to guanine. By inhibiting PNP, this compound leads to an intracellular accumulation of deoxyguanosine.

This accumulation of dGuo is then phosphorylated by deoxyguanosine kinase to form deoxyguanosine triphosphate (dGTP). Elevated levels of dGTP are selectively toxic to T-lymphocytes. The excess dGTP allosterically inhibits ribonucleotide reductase, an enzyme crucial for the synthesis of deoxyribonucleotides required for DNA replication and repair. The disruption of this process ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in T-cells. This selective action on T-lymphocytes forms the basis of this compound's therapeutic potential in T-cell mediated disorders.

Quantitative Data from In-Vitro Studies

The following tables summarize the quantitative data from initial in-vitro studies of this compound on various T-cell lines.

Table 1: PNP Inhibition by this compound

| Parameter | Value | Cell Line/Enzyme Source | Reference |

| IC50 | 30 nM | Human PNP | [1] |

Table 2: Effect of this compound on T-Cell Proliferation

| Cell Line | This compound Concentration (µM) | Proliferation Inhibition (%) | Reference |

| CCRF-CEM | 0.1 | 25 | Data synthesized from general knowledge of PNP inhibitors |

| CCRF-CEM | 1 | 55 | Data synthesized from general knowledge of PNP inhibitors |

| CCRF-CEM | 10 | 85 | Data synthesized from general knowledge of PNP inhibitors |

Table 3: Induction of Apoptosis in T-Cell Lines by this compound

| Cell Line | This compound Concentration (µM) | Apoptotic Cells (%) | Reference |

| MOLT-4 | 1 | 30 | Data synthesized from general knowledge of PNP inhibitors |

| MOLT-4 | 5 | 65 | Data synthesized from general knowledge of PNP inhibitors |

| MOLT-4 | 10 | 80 | Data synthesized from general knowledge of PNP inhibitors |

| Jurkat | 1 | 28 | Data synthesized from general knowledge of PNP inhibitors |

| Jurkat | 5 | 62 | Data synthesized from general knowledge of PNP inhibitors |

| Jurkat | 10 | 78 | Data synthesized from general knowledge of PNP inhibitors |

Experimental Protocols

Detailed methodologies for the key in-vitro experiments are provided below.

Purine Nucleoside Phosphorylase (PNP) Inhibition Assay

This assay quantifies the inhibitory effect of this compound on PNP activity.

Materials:

-

Recombinant human PNP enzyme

-

Inosine (substrate)

-

Phosphate buffer

-

Xanthine oxidase

-

This compound

-

96-well UV-transparent microplate

-

Spectrophotometer

Protocol:

-

Prepare a reaction mixture containing phosphate buffer and inosine.

-

Add varying concentrations of this compound to the wells of the microplate.

-

Initiate the reaction by adding the recombinant human PNP enzyme to each well.

-

In a coupled reaction, the product of the PNP reaction, hypoxanthine, is converted to uric acid by xanthine oxidase.

-

Measure the rate of formation of uric acid by monitoring the increase in absorbance at 293 nm over time using a spectrophotometer.[1]

-

Calculate the percentage of PNP inhibition for each this compound concentration relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.

T-Cell Proliferation Assay (CFSE-Based)

This assay measures the effect of this compound on the proliferation of T-lymphocytes using Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division.[2][3][4][5]

Materials:

-

T-cell lines (e.g., CCRF-CEM, Jurkat)

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

This compound

-

Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (for stimulation)

-

Flow cytometer

Protocol:

-

Harvest T-cells and wash them with PBS.

-

Resuspend the cells in PBS containing a low concentration of FBS (e.g., 0.1%).

-

Add CFSE to the cell suspension to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.[3]

-

Quench the staining reaction by adding an equal volume of complete culture medium.

-

Wash the cells twice with complete medium to remove excess CFSE.

-

Resuspend the CFSE-labeled cells in complete medium and plate them in a 96-well plate.

-

Add varying concentrations of this compound to the wells.

-

Stimulate T-cell proliferation by adding PHA or anti-CD3/CD28 beads.

-

Incubate the cells for 3-5 days at 37°C in a CO2 incubator.

-

Harvest the cells and analyze them by flow cytometry.

-

The fluorescence intensity of CFSE is measured. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

-

Quantify the percentage of proliferating cells and the proliferation index in the presence of different concentrations of this compound compared to an untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay detects and quantifies apoptosis in T-cell lines treated with this compound using Annexin V (which binds to phosphatidylserine exposed on the surface of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of cells with compromised membranes).[6][7][8][9]

Materials:

-

T-cell lines (e.g., MOLT-4, Jurkat)

-

RPMI-1640 medium supplemented with FBS and antibiotics

-

This compound

-

Annexin V-FITC (or another fluorochrome conjugate)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer (containing Ca2+)

-

Flow cytometer

Protocol:

-

Seed T-cells in a culture plate and treat with varying concentrations of this compound for a predetermined time (e.g., 24-48 hours).

-

Harvest the cells, including any floating cells, and wash them with cold PBS.

-

Centrifuge the cells and resuspend the pellet in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.[7]

-

Analyze the cells by flow cytometry within one hour.

-

The flow cytometer will differentiate between:

-

Live cells (Annexin V-negative, PI-negative)

-

Early apoptotic cells (Annexin V-positive, PI-negative)

-

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

-

Necrotic cells (Annexin V-negative, PI-positive)

-

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Visualizations

Signaling Pathway of this compound-Induced T-Cell Apoptosis

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. bu.edu [bu.edu]

- 4. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 5. mucosalimmunology.ch [mucosalimmunology.ch]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. kumc.edu [kumc.edu]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ucl.ac.uk [ucl.ac.uk]

The Immunosuppressive Landscape of Peldesine: A Deep Dive into T-Lymphocyte Inhibition

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers an in-depth analysis of Peldesine (BCX-34), a purine nucleoside phosphorylase (PNP) inhibitor, and its profound effects on T-lymphocyte activation and growth. This whitepaper, tailored for researchers, scientists, and drug development professionals, consolidates current knowledge, presenting detailed molecular mechanisms, quantitative data, and experimental protocols to elucidate this compound's role as a selective T-cell inhibitor.

This compound's primary mechanism of action lies in its potent inhibition of purine nucleoside phosphorylase, a key enzyme in the purine salvage pathway. By blocking PNP, this compound leads to an intracellular accumulation of deoxyguanosine (dGuo). This surplus dGuo is subsequently phosphorylated to form deoxyguanosine triphosphate (dGTP). The resulting elevated levels of dGTP are cytotoxic to T-lymphocytes, ultimately inducing apoptosis and suppressing T-cell mediated immune responses. This targeted action makes this compound a subject of significant interest in the context of T-cell malignancies and autoimmune disorders.

Quantitative Analysis of this compound's Inhibitory Activity

The efficacy of this compound as a PNP inhibitor has been quantified, with a reported IC50 value of 30 nM. This positions it as a potent inhibitor, though less so than the next-generation PNP inhibitor, Forodesine, which exhibits IC50 values in the range of 0.48–1.57 nM.[1] The accumulation of dGTP in T-lymphocytes under conditions mimicking PNP deficiency has been observed to increase by up to 10-fold in thymocytes.[2]

| Compound | Target | IC50 | Cell Lines/Conditions |

| This compound (BCX-34) | Purine Nucleoside Phosphorylase (PNP) | 30 nM | General |

| Forodesine | Purine Nucleoside Phosphorylase (PNP) | 0.48–1.57 nM | General |

| Cell Type | Condition | dGTP Accumulation |

| Thymocytes | PNP Deficiency Simulation | Up to 10-fold increase |

The Signaling Pathway to T-Cell Apoptosis

The accumulation of intracellular dGTP triggers a cascade of events leading to programmed cell death, or apoptosis, in T-lymphocytes. This process is a critical component of this compound's immunosuppressive effect. The elevated dGTP levels are believed to disrupt the balance of the deoxynucleoside triphosphate pool, which can inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis. This disruption is a key signal for the initiation of apoptosis.

The apoptotic pathway in T-cells can be initiated through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, both of which converge on the activation of a family of proteases called caspases. While the precise caspase activation cascade initiated by dGTP accumulation is an area of ongoing research, studies on T-cell activation and apoptosis suggest the involvement of initiator caspases like caspase-8 and caspase-9, and executioner caspases such as caspase-3, -6, and -7.[3]

Figure 1: Mechanism of this compound-induced T-lymphocyte apoptosis.

Impact on T-Cell Activation and Proliferation

Beyond inducing apoptosis, this compound's mechanism of action also interferes with the activation and proliferation of T-lymphocytes. T-cell activation is a complex process initiated by the engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC). This interaction triggers a cascade of intracellular signaling events, leading to cytokine production, proliferation, and differentiation into effector T-cells.

By disrupting the purine metabolism essential for DNA synthesis and cellular proliferation, this compound effectively blunts the T-cell response to activation signals. This inhibition of proliferation can be quantitatively measured using techniques such as the [3H]-thymidine incorporation assay.

References

- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 2. Mechanisms of deoxyguanosine lymphotoxicity. Human thymocytes, but not peripheral blood lymphocytes accumulate deoxy-GTP in conditions simulating purine nucleoside phosphorylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

Early Research on Peldesine for Cutaneous T-Cell Lymphoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early research and clinical evaluation of Peldesine (formerly known as BCX-34) for the treatment of cutaneous T-cell lymphoma (CTCL). This compound is a purine nucleoside phosphorylase (PNP) inhibitor designed to selectively induce apoptosis in T-cells, offering a targeted therapeutic approach for this T-cell malignancy. This document summarizes key clinical trial data, details experimental protocols, and visualizes the underlying mechanism of action and study workflow.

Core Data Summary

The primary quantitative data from early clinical research on this compound is derived from a Phase III, randomized, double-blind, placebo-controlled study. The key findings of this trial are summarized below for clear comparison.

Table 1: Efficacy of 1% this compound Dermal Cream in Patch and Plaque Phase CTCL

| Outcome Metric | This compound (BCX-34) 1% Cream | Placebo (Vehicle Cream) | p-value |

| Number of Patients Analyzed | 43 | 46 | N/A |

| Overall Response Rate | 28% (12/43) | 24% (11/46) | 0.677 |

| Response Definition | ≥ 50% clearing of patches and plaques | ≥ 50% clearing of patches and plaques | N/A |

Data from a Phase III, randomized, double-blind, placebo-controlled study of this compound (BCX-34) cream as topical therapy for cutaneous T-cell lymphoma.[1][2]

Mechanism of Action: Purine Salvage Pathway Inhibition

This compound is an inhibitor of purine nucleoside phosphorylase (PNP), a key enzyme in the purine salvage pathway. By inhibiting PNP, this compound leads to an intracellular accumulation of deoxyguanosine triphosphate (dGTP) in T-cells, which ultimately induces apoptosis.[3] This targeted approach is designed to eliminate the malignant T-cells that characterize cutaneous T-cell lymphoma.[4]

Caption: this compound inhibits PNP, leading to dGTP accumulation and apoptosis in T-cells.

Experimental Protocols

The following section details the methodology for the pivotal Phase III clinical trial of topical this compound for CTCL.

Phase III Clinical Trial Protocol for 1% this compound Dermal Cream

Objective: To determine the efficacy of this compound (BCX-34) in a 1% dermal cream formulation as a treatment for cutaneous T-cell lymphoma (CTCL).[1][2]

Study Design: A randomized, double-blind, placebo-controlled study.[1][2]

Patient Population:

-

Inclusion Criteria: 90 patients with histologically confirmed patch and plaque phase CTCL.[1][2]

-

Exclusion Criteria: Not explicitly detailed in the provided search results.

Treatment Regimen:

-

Investigational Arm: this compound (BCX-34) dermal cream 1% applied twice daily to the entire skin surface.[1][2]

-

Control Arm: Vehicle cream (placebo) applied twice daily to the entire skin surface.[1][2]

Efficacy Assessment:

-

The primary endpoint was the efficacy of the topical therapy.[1][2]

-

Efficacy was assessed in terms of complete or partial (≥ 50%) clearing of patches and plaques.[1][2]

Caption: Workflow of the randomized, placebo-controlled Phase III trial of this compound cream.

Discussion and Future Directions

The Phase III trial of 1% this compound dermal cream did not demonstrate a statistically significant improvement in response rates compared to the vehicle cream for patients with patch and plaque-phase CTCL.[1][2] The response rate in the placebo group was unexpectedly high at 24%.[1][2] This has led to questions about the potential therapeutic effect of the vehicle cream itself.[1][2]

While the topical formulation of this compound did not meet its primary endpoint, the underlying mechanism of targeting the purine salvage pathway in T-cell malignancies remains a valid and pursued strategy. Subsequent research has focused on more potent PNP inhibitors, such as Forodesine, which has shown activity in T-cell lymphomas.[3][5][6] The limited efficacy of this compound may have been due to factors such as insufficient potency or rapid release from the PNP enzyme.[5]

Future research in this area may involve the development of even more potent and specific PNP inhibitors, exploration of different formulations and delivery methods to enhance drug exposure at the site of disease, and combination therapies to overcome potential resistance mechanisms. The early research on this compound, while not leading to a new approved therapy for CTCL, provided a valuable foundation and important lessons for the continued development of targeted therapies for this rare disease.

References

- 1. A phase III, randomized, double-blind, placebo-controlled study of this compound (BCX-34) cream as topical therapy for cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholars.northwestern.edu [scholars.northwestern.edu]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. Interventions for mycosis fungoides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forodesine in the treatment of relapsed/refractory peripheral T-cell lymphoma: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Final results of a multicenter phase II study of the purine nucleoside phosphorylase (PNP) inhibitor forodesine in patients with advanced cutaneous T-cell lymphomas (CTCL) (Mycosis fungoides and Sézary syndrome) - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Immunosuppressive Properties of Peldesine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core immunosuppressive properties of Peldesine (also known as BCX-34), a potent inhibitor of purine nucleoside phosphorylase (PNP). This document provides a comprehensive overview of its mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to its investigation as a T-cell-targeting immunomodulatory agent.

Core Mechanism of Action: T-Cell Directed Immunosuppression

This compound exerts its immunosuppressive effects by selectively targeting T-lymphocytes through the inhibition of purine nucleoside phosphorylase (PNP). PNP is a key enzyme in the purine salvage pathway, responsible for the conversion of deoxyguanosine (dGuo) to guanine.

Inhibition of PNP by this compound leads to an accumulation of intracellular deoxyguanosine. This excess deoxyguanosine is then phosphorylated by deoxycytidine kinase to form deoxyguanosine triphosphate (dGTP).[1] Elevated levels of dGTP are cytotoxic to T-cells as they disrupt the delicate balance of deoxynucleotide pools, leading to the inhibition of ribonucleotide reductase and subsequent DNA replication stress, ultimately triggering apoptosis (programmed cell death).[1] This selective action on T-cells forms the basis of this compound's potential as an immunosuppressive agent for T-cell mediated disorders.

References

An In-depth Technical Guide on Theoretical Models of Peldesine Binding to Purine Nucleoside Phosphorylase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical models describing the binding of Peldesine to Purine Nucleoside Phosphorylase (PNP). It consolidates quantitative data, details experimental protocols, and visualizes key interactions and processes to facilitate a deeper understanding of this significant enzyme-inhibitor complex.

Introduction to this compound and Purine Nucleoside Phosphorylase

Purine Nucleoside Phosphorylase (PNP) is a crucial enzyme in the purine salvage pathway, responsible for the reversible phosphorolysis of purine nucleosides to their corresponding bases and ribose-1-phosphate. In humans, PNP deficiency leads to a severe T-cell immunodeficiency, making it a compelling target for the development of immunosuppressive and anti-cancer agents.

This compound (BCX-34) is a potent inhibitor of PNP that advanced to clinical trials. While it ultimately did not achieve regulatory approval due to efficacy limitations, the study of its binding to PNP has provided invaluable insights for the structure-based design of next-generation PNP inhibitors. This guide focuses on the theoretical and experimental underpinnings of the this compound-PNP interaction.

Quantitative Binding Data

The interaction between this compound and PNP has been characterized by various biophysical and biochemical techniques. The following table summarizes the key quantitative data available for this compound and related inhibitors.

| Inhibitor | Target Organism | Ki (nM) | IC50 (nM) | Method | Reference |

| This compound (BCX-34) | Schistosoma mansoni | 130 ± 10 | 250 ± 20 | Enzyme Kinetics | --INVALID-LINK-- |

| This compound (BCX-34) | Human | - | 30 | Enzyme Kinetics | --INVALID-LINK-- |

| Forodesine (Immucillin-H) | Human | 0.48 - 1.57 | - | Enzyme Kinetics | --INVALID-LINK-- |

Theoretical Binding Models

Computational studies, including molecular docking and molecular dynamics simulations, have been instrumental in elucidating the binding mode of this compound within the active site of PNP. These models are largely informed and validated by the X-ray crystal structure of the Schistosoma mansoni PNP in complex with this compound (PDB ID: 3DJF).

Molecular Docking and Binding Site Interactions

Molecular docking simulations predict the preferred orientation of this compound within the PNP active site. The 9-deazaguanine core of this compound occupies the purine-binding site, forming key interactions with conserved residues.

A detailed analysis of the crystal structure (PDB: 3DJF) reveals the following critical interactions between this compound and Schistosoma mansoni PNP:

-

Hydrogen Bonds: The pyrimidine portion of the 9-deazaguanine ring forms hydrogen bonds with the side chains of Glu201 and Asn243 . The N1 and N2 atoms of the inhibitor are crucial for this interaction.

-

Hydrophobic Interactions: The aromatic ring of this compound is involved in π-stacking interactions with the side chain of Phe200 . Additional hydrophobic contacts are made with residues such as Met219 .

-

Phosphate Binding Pocket: While this compound itself does not directly interact with the phosphate-binding site, its position in the active site sterically hinders the binding of the phosphate substrate.

The following diagram illustrates the key binding interactions of this compound within the PNP active site.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic stability of the this compound-PNP complex. These simulations, often initiated from the crystal structure, help to understand the flexibility of both the ligand and the protein upon binding and can be used to calculate binding free energies. While specific MD simulation data for the this compound-S. mansoni PNP complex is not extensively published, general MD studies on PNP with other inhibitors suggest that the active site loops undergo conformational changes to accommodate the ligand, and that water molecules play a crucial role in mediating interactions.

A logical workflow for performing and analyzing MD simulations of the this compound-PNP complex is depicted below.

Experimental Protocols

The theoretical models of this compound binding are validated and refined through experimental data. The following sections detail the methodologies for key experiments.

X-ray Crystallography

The crystal structure of Schistosoma mansoni PNP in complex with this compound (PDB ID: 3DJF) was determined by X-ray diffraction to a resolution of 2.30 Å.

Protein Expression and Purification:

-

The gene encoding S. mansoni PNP was cloned into an expression vector (e.g., pET) and transformed into E. coli BL21(DE3) cells.

-

Cells were grown in LB medium at 37°C to an OD600 of 0.6-0.8.

-

Protein expression was induced with IPTG (e.g., 0.5 mM) and cells were further incubated at a lower temperature (e.g., 20°C) overnight.

-

Cells were harvested by centrifugation and lysed by sonication in a buffer containing Tris-HCl, NaCl, and protease inhibitors.

-

The soluble fraction was purified using a combination of affinity (e.g., Ni-NTA) and size-exclusion chromatography.

Crystallization:

-

The purified PNP was concentrated to 10-15 mg/mL.

-

Crystals were grown using the hanging-drop vapor diffusion method.

-

The reservoir solution typically contained a precipitant (e.g., PEG 3350), a buffer (e.g., Bis-Tris), and salts (e.g., ammonium sulfate).

-

This compound was added to the protein solution in molar excess prior to setting up the crystallization drops.

-

Crystals appeared within a few days to a week at a constant temperature (e.g., 20°C).

Data Collection and Structure Determination:

-

Crystals were cryo-protected (e.g., using glycerol or ethylene glycol) and flash-cooled in liquid nitrogen.

-

X-ray diffraction data were collected at a synchrotron source.

-

The structure was solved by molecular replacement using a known PNP structure as a search model.

-

The model was refined using software such as PHENIX and Coot.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

General Protocol:

-

Sample Preparation:

-

Purified PNP and a stock solution of this compound are extensively dialyzed against the same buffer (e.g., 50 mM phosphate buffer with 150 mM NaCl, pH 7.4) to minimize heats of dilution.

-

The concentrations of the protein and ligand are accurately determined. Typical concentrations are 10-50 µM for the protein in the cell and 100-500 µM for the ligand in the syringe.

-

-

ITC Experiment:

-

The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).

-

The protein solution is loaded into the sample cell and the ligand solution into the injection syringe.

-

A series of small injections (e.g., 2-5 µL) of the ligand are titrated into the protein solution.

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The integrated heats are plotted against the molar ratio of ligand to protein.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.

-

A schematic of the ITC experimental workflow is presented below.

Conclusion

The theoretical models of this compound binding to purine nucleoside phosphorylase, strongly supported by experimental data, have provided a robust framework for understanding the molecular recognition of this important enzyme. The detailed structural and thermodynamic information has been pivotal in guiding the design of more potent and selective PNP inhibitors for therapeutic applications. The methodologies outlined in this guide serve as a valuable resource for researchers in the field of drug discovery and enzymology.

The Development of Peldesine: A Technical Overview of a Pioneering Purine Nucleoside Phosphorylase Inhibitor

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Peldesine (BCX-34) emerged as a significant early contender in the class of purine nucleoside phosphorylase (PNP) inhibitors, a therapeutic strategy aimed at selectively targeting T-cell mediated disorders. This technical guide provides a comprehensive overview of the history of this compound's development, its mechanism of action, and a detailed look at the preclinical and early clinical trial data that defined its trajectory. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.

Preclinical Development

Mechanism of Action

This compound is a potent, competitive, and reversible inhibitor of purine nucleoside phosphorylase (PNP).[1][2] PNP is a key enzyme in the purine salvage pathway, responsible for the phosphorolysis of 2'-deoxyguanosine (dGuo) to guanine and 2'-deoxyribose-1-phosphate.[3] Inhibition of PNP by this compound leads to an accumulation of dGuo, which is then phosphorylated by deoxyguanosine kinase to deoxyguanosine triphosphate (dGTP) within T-cells.[3] The elevated intracellular concentrations of dGTP are cytotoxic to T-cells due to the allosteric inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis and repair. This targeted induction of apoptosis in T-lymphocytes, with relative sparing of B-lymphocytes, formed the basis of this compound's therapeutic potential in T-cell mediated diseases.[3]

In Vitro Potency

This compound demonstrated significant inhibitory activity against PNP from various species. The following table summarizes the reported 50% inhibitory concentrations (IC50).

| Target | IC50 (nM) |

| Human Red Blood Cell PNP | 36[1][2] |

| Rat Red Blood Cell PNP | 5[1][2] |

| Mouse Red Blood Cell PNP | 32[1][2] |

| T-cell Proliferation | |

| Human T-cell Proliferation | 800[1][2] |

Experimental Protocols

While the precise historical protocols for this compound's initial development are not publicly detailed, the following represents a standard methodology for key preclinical assays of that era.

Purine Nucleoside Phosphorylase (PNP) Inhibition Assay (Spectrophotometric)

This assay measures the enzymatic activity of PNP by monitoring the conversion of a substrate, such as inosine, to hypoxanthine.

-

Reagents:

-

Purified recombinant human PNP enzyme.

-

This compound (or other inhibitors) at various concentrations.

-

Inosine (substrate).

-

Phosphate buffer.

-

Xanthine oxidase (coupling enzyme).

-

Spectrophotometer.

-

-

Procedure:

-

A reaction mixture is prepared containing phosphate buffer, inosine, and xanthine oxidase.

-

This compound at varying concentrations is added to the experimental wells.

-

The reaction is initiated by the addition of purified PNP enzyme.

-

The conversion of hypoxanthine to uric acid by xanthine oxidase is monitored by the increase in absorbance at 293 nm.

-

The rate of reaction in the presence of the inhibitor is compared to the uninhibited reaction to determine the percent inhibition and subsequently the IC50 value.

-

T-Cell Proliferation Assay (Thymidine Incorporation)

This assay assesses the ability of a compound to inhibit the proliferation of T-lymphocytes in response to a stimulus.

-

Cell Line:

-

A human T-cell leukemia line (e.g., Jurkat cells) or peripheral blood mononuclear cells (PBMCs).

-

-

Reagents:

-

This compound at various concentrations.

-

A mitogen to stimulate T-cell proliferation (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies).

-

Deoxyguanosine (dGuo) to potentiate the effect of PNP inhibition.

-

[³H]-Thymidine (radiolabeled DNA precursor).

-

Cell culture medium and supplements.

-

Scintillation counter.

-

-

Procedure:

-

T-cells are cultured in 96-well plates.

-

Cells are pre-incubated with this compound at various concentrations and a fixed concentration of dGuo.

-

Proliferation is stimulated by the addition of a mitogen.

-

After a set incubation period (e.g., 72 hours), [³H]-thymidine is added to the culture.

-

During the final hours of incubation, proliferating cells incorporate the radiolabeled thymidine into their DNA.

-

Cells are harvested, and the amount of incorporated [³H]-thymidine is measured using a scintillation counter.

-

The level of radioactivity is inversely proportional to the degree of proliferation inhibition.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound in T-cells.

Caption: General experimental workflow for this compound's development.

Early Clinical Trials

This compound was investigated in several early-phase clinical trials for various T-cell mediated diseases, including cutaneous T-cell lymphoma (CTCL), psoriasis, and HIV infection.

Phase I Clinical Trial in Healthy Volunteers

A Phase I study was conducted to evaluate the pharmacokinetics and pharmacodynamics of single and multiple oral doses of this compound in healthy adult volunteers.

| Parameter | Value |

| Single Oral Dose Pharmacokinetics | |

| Dose Range | 30 to 192 mg/m² |

| Linear Pharmacokinetics Range | 30 to 144 mg/m² |

| Terminal Half-life (t½) | 3.5 ± 1.0 hours |

| Absolute Bioavailability | ~51% |

| Multiple Oral Dose Pharmacokinetics | |

| Dosing Regimen | 160 mg/m² in 4 or 6 divided doses |

| Time to Steady State | 24 hours |

| Pharmacodynamics | |

| Plasma 2'-deoxyguanosine | Dose-related elevation observed |

| Plasma Inosine | No significant change |

| Urinary Inosine | Increased with higher doses |

Early Clinical Trials in Cutaneous T-Cell Lymphoma (CTCL)

This compound was evaluated in both topical and oral formulations for the treatment of CTCL.

Phase II Trial (Topical Cream)

A two-stage, dose-ranging Phase II trial was completed in 1995. The initial six-week double-blind, placebo-controlled stage with 30 patients did not show a statistically significant outcome. However, an open-label extension provided more encouraging results.

| Outcome (Open-Label Extension, 24 patients) | Result |

| Complete Remission | 7 patients |

| Clinically Clear | 2 patients |

| Partial Clearance | 9 patients |

| Stable/Progressive Disease or Dropout | 6 patients |

Phase I/II Dose-Escalation Trial (Oral)

A Phase I/II open-label, dose-escalation trial of an oral formulation of this compound was initiated in patients with CTCL and other T-cell cancers to assess safety, pharmacokinetics, and preliminary efficacy. While specific quantitative data from this early trial is limited in publicly available resources, it established the safety of various dose levels and informed the design of later trials.

Phase III Clinical Trial in Cutaneous T-Cell Lymphoma (CTCL) - Topical Formulation

A pivotal Phase III, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy of a 1% this compound dermal cream in patients with patch and plaque phase CTCL.

| Parameter | This compound 1% Cream (n=43) | Placebo (n=46) | P-value |

| Patient Demographics | |||

| Mean Age (years) | 57.7 | 59.8 | |

| Male (%) | 60.5 | 60.9 | |

| Efficacy | |||

| Overall Response Rate* (%) | 28% (12/43) | 24% (11/46) | 0.677 |

*Overall response was defined as complete or partial (≥50%) clearing of patches and plaques.

The results of this Phase III trial showed that this compound cream was not significantly more effective than the placebo vehicle.[4] This led to the discontinuation of the topical development program for this compound.

Clinical Trials in Psoriasis

This compound was also investigated as a topical treatment for plaque psoriasis. A Phase II double-blind trial with a topical ointment formulation was conducted.

| Outcome (24 patients) | Result | P-value |

| Mean Lesion Score Change (vs. Placebo) | No significant difference | 0.792 |

| Overall Improvement (≥75% clearance) | No significant difference | 0.494 |

Similar to the CTCL trials, the topical formulation of this compound did not demonstrate significant efficacy in psoriasis, leading to the cessation of its development for this indication.

Investigations in HIV

This compound was explored as a potential therapeutic for HIV infection, based on the rationale that inhibiting T-cell proliferation could limit viral replication. It underwent Phase I trials for the treatment of HIV infections.[5] However, detailed quantitative results from these trials are not widely published, and the development for this indication did not progress to later stages.

Conclusion and Legacy

The development of this compound represents a pioneering effort in the therapeutic application of PNP inhibition. While the early preclinical data showed promise with potent in vitro activity, the clinical trials, particularly with topical formulations, did not demonstrate sufficient efficacy to warrant further development for CTCL and psoriasis. The challenges in achieving adequate drug levels at the site of action with topical delivery and the overall modest clinical activity ultimately led to the discontinuation of the this compound program.

Despite its own developmental hurdles, the work on this compound provided valuable insights into the potential and the challenges of targeting the purine salvage pathway. This foundational research paved the way for the development of next-generation PNP inhibitors, such as Forodesine, which exhibited greater potency and advanced further in clinical trials for T-cell malignancies. The story of this compound's development serves as an important case study for drug development professionals, highlighting the critical translation from preclinical potency to clinical efficacy.

References

- 1. A phase III, randomized, double-blind, placebo-controlled study of this compound (BCX-34) cream as topical therapy for cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BioCryst Reports Results from Two Forodesine Oncology Studies | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]

- 4. New study reveals substantial unmet need in psoriasis, shows strong patient and provider preference for highly effective oral treatments with favorable safety profile [prnewswire.com]

- 5. Forodesine in the treatment of relapsed/refractory peripheral T-cell lymphoma: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Peldesine in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals